Dimethyldipentyltin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyldipentyltin is an organotin compound with the molecular formula C12H28Sn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of Dimethyldipentyltin typically involves the reaction of tin tetrachloride with organolithium or Grignard reagents. The general reaction can be represented as follows:
SnCl4+2RLi→R2SnCl2+2LiCl
In this reaction, R represents the organic group, which in the case of this compound would be methyl and pentyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reagents and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Dimethyldipentyltin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can convert this compound to lower oxidation states of tin. Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions involve replacing one or more of the organic groups attached to the tin atom. Halogenation is a common substitution reaction where halogens like chlorine or bromine replace the organic groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dimethyldipentyltin has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and coupling reactions.
Biology: Research has shown that organotin compounds can have biological activity, including antimicrobial and antifungal properties.
Medicine: Some organotin compounds are being investigated for their potential use in cancer therapy due to their ability to inhibit tumor growth.
Industry: This compound is used in the production of PVC (polyvinyl chloride) as a stabilizer to prevent degradation during processing
Mechanism of Action
The mechanism by which Dimethyldipentyltin exerts its effects involves the interaction with cellular components. In biological systems, it can interact with proteins and enzymes, disrupting their normal function. This disruption can lead to cell death, which is why some organotin compounds are being studied for their potential use in cancer therapy. The molecular targets and pathways involved include the inhibition of mitochondrial function and the induction of oxidative stress .
Comparison with Similar Compounds
Dimethyldipentyltin can be compared with other organotin compounds such as:
Trimethyltin: Known for its neurotoxic effects.
Tributyltin: Widely used as a biocide in marine antifouling paints.
Tetraethyltin: Used as a precursor in the synthesis of other organotin compounds.
What sets this compound apart is its specific combination of methyl and pentyl groups, which can influence its reactivity and applications. Its unique structure allows it to be used in specific industrial and research applications where other organotin compounds may not be suitable .
Properties
CAS No. |
91635-35-7 |
---|---|
Molecular Formula |
C12H28Sn |
Molecular Weight |
291.06 g/mol |
IUPAC Name |
dimethyl(dipentyl)stannane |
InChI |
InChI=1S/2C5H11.2CH3.Sn/c2*1-3-5-4-2;;;/h2*1,3-5H2,2H3;2*1H3; |
InChI Key |
DOXLUOFKAGVYDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[Sn](C)(C)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.